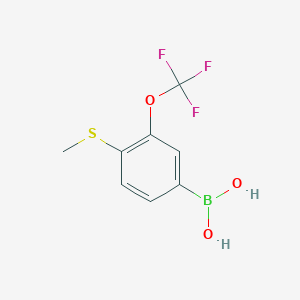
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid
概要
説明
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methylsulfanyl group and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenylboronic acid derivative.
Functional Group Introduction: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a trifluoromethoxy source, such as trifluoromethoxide.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids.
科学的研究の応用
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Industry: Used in the synthesis of advanced materials and agrochemicals.
作用機序
The mechanism of action of 4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid depends on its application:
In Organic Synthesis: The boronic acid group participates in cross-coupling reactions, forming new carbon-carbon bonds.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through its functional groups.
類似化合物との比較
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
4-Methylsulfanylphenylboronic acid: Lacks the trifluoromethoxy group, which may reduce its reactivity in certain applications.
Uniqueness
4-(Methylsulfanyl)-3-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the methylsulfanyl and trifluoromethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
IUPAC Name |
[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(9(13)14)4-6(7)15-8(10,11)12/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMPCESUPRQUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














